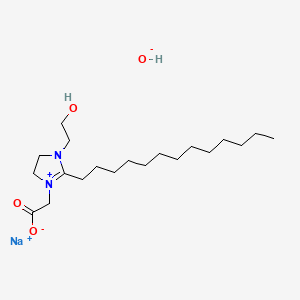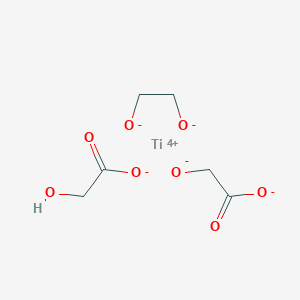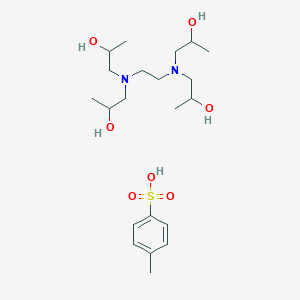
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group, which is responsible for its color properties, and its sulfonic acid group, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-methyl-4-((phenylsulfonyl)oxy)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-nitrobenzenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization: The resulting azo compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Applications De Recherche Scientifique
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy, helping in the visualization of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid group enhances its solubility, allowing it to interact with different molecular targets. The exact mechanism of action depends on the specific application, but it often involves binding to specific proteins or nucleic acids, altering their function or structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, sodium salt
- 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, lithium salt
Uniqueness
The potassium salt variant is unique due to its specific solubility and stability properties, making it particularly suitable for certain industrial and research applications. Its ability to form stable complexes with various substrates sets it apart from other similar compounds.
Propriétés
Numéro CAS |
75627-29-1 |
|---|---|
Formule moléculaire |
C25H19KN4O8S2 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
potassium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.K/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
Clé InChI |
XDIWVBKEYVBFLN-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)








![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)

